molecular formula C10H10N2 B3049356 1-Methylisoquinolin-5-amine CAS No. 20335-61-9

1-Methylisoquinolin-5-amine

Cat. No. B3049356
Key on ui cas rn: 20335-61-9
M. Wt: 158.2 g/mol
InChI Key: KBDMNBWTHOKXQA-UHFFFAOYSA-N
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Patent
US08609692B2

Procedure details

1-Methyl-5-nitroisoquinoline (prepared according to Rathelot, P. et al. Eur. J. Med. Chem. 1995, 30, 503-508.) (2.19 g, 11.64 mmol) was dissolved in methanol (20 mL) and tetrahydrofuran (20 mL) in a 250 mL stainless steel pressure bottle to which was added 5% Pd—C (0.438 g, 4.12 mmol). The reaction mixture was stirred for 2 h under 30 psi hydrogen at ambient temperature. The mixture was filtered through a nylon membrane and the volatiles evaporated in vacuo. The resulting grayish solid was triturated with 1:1 hexanes-CH2Cl2 (50 mL) and the title compound (1.62 g, 10.24 mmol, 88%) was collected as an off white solid. MS (DCI/NH3) m/z 159 (M+H)+.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0.438 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.O1CCCC1.[H][H]>CO.[Pd]>[CH3:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([NH2:12])[C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
CC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0.438 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting grayish solid was triturated with 1:1 hexanes-CH2Cl2 (50 mL)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.24 mmol
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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